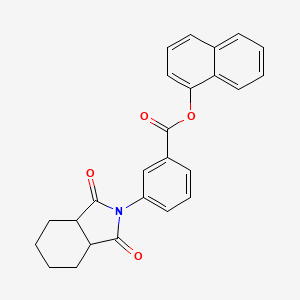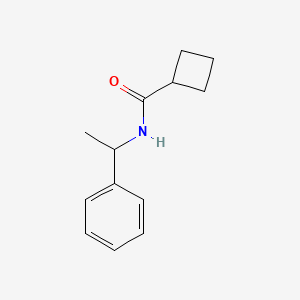![molecular formula C22H30ClNO2 B3989415 N-[2-(1-adamantyl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B3989415.png)
N-[2-(1-adamantyl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide
Overview
Description
N-[2-(1-adamantyl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide, commonly known as ACPD, is a chemical compound that has been widely used in scientific research due to its unique properties. ACPD belongs to the class of amides and is a potent agonist of metabotropic glutamate receptors.
Mechanism of Action
ACPD acts as an agonist of mGluRs by binding to the extracellular domain of the receptor. This binding leads to the activation of a G protein, which in turn activates downstream signaling pathways. The activation of mGluRs by ACPD results in the modulation of synaptic transmission, including the inhibition of presynaptic glutamate release and the modulation of postsynaptic ion channels.
Biochemical and Physiological Effects
ACPD has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of neuronal excitability, and the modulation of synaptic plasticity. ACPD has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using ACPD in lab experiments is its selectivity for mGluR1a and mGluR5. This selectivity allows for the specific modulation of these receptors without affecting other receptors or ion channels. However, one limitation of using ACPD is its short half-life, which can make it difficult to study the long-term effects of ACPD on synaptic plasticity and other physiological processes.
Future Directions
There are several future directions for the use of ACPD in scientific research. One direction is the development of more selective and potent agonists of mGluRs. Another direction is the use of ACPD and other mGluR agonists in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, ACPD and other mGluR agonists may have potential as therapeutic agents for psychiatric disorders, such as depression and anxiety.
Scientific Research Applications
ACPD has been widely used in scientific research as a tool to study the function and regulation of metabotropic glutamate receptors (mGluRs). mGluRs are G protein-coupled receptors that are involved in a wide range of physiological processes, including synaptic plasticity, learning, and memory. ACPD has been shown to selectively activate mGluR1a and mGluR5, which are the two major subtypes of mGluRs in the central nervous system.
properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClNO2/c1-21(2,26-19-5-3-18(23)4-6-19)20(25)24-8-7-22-12-15-9-16(13-22)11-17(10-15)14-22/h3-6,15-17H,7-14H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDOJOZNVFXLBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCC12CC3CC(C1)CC(C3)C2)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzoate](/img/structure/B3989346.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-4-(4-methylpiperazin-1-yl)-N-propylbenzamide](/img/structure/B3989357.png)
![N-(4-chlorophenyl)-3-[5-(2-methylcyclopropyl)-2-furyl]propanamide](/img/structure/B3989367.png)
![7-(2-cyclohexylethyl)-2-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3989370.png)
![5-fluoro-2-{4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B3989375.png)
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3989384.png)

![3-[(bicyclo[2.2.1]hept-2-yloxy)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3989402.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B3989407.png)

![2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine hydrochloride](/img/structure/B3989412.png)
![methyl 5-methyl-2-phenyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3989424.png)
![2-(2,4-dichlorophenoxy)-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B3989429.png)
![4-chloro-N-(4-methylbenzyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3989433.png)